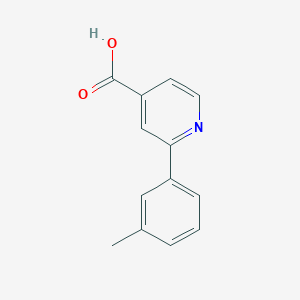
2-(3-Methylphenyl)isonicotinic acid
カタログ番号 B187396
CAS番号:
100004-94-2
分子量: 213.23 g/mol
InChIキー: IAIXMJKQOKCRSW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Methylphenyl)isonicotinic acid is a derivative of isonicotinic acid . It is also known as 2-(m-tolyl)isonicotinic acid . The molecular formula of this compound is C13H11NO2 .
Molecular Structure Analysis
The molecular weight of 2-(3-Methylphenyl)isonicotinic acid is 213.23 . The structure of this compound can be analyzed using various techniques such as Scanning Electron Microscopy (SEM) .科学的研究の応用
Plant Immunity Activation
- Scientific Field : Plant Pathology and Microbiology .
- Application Summary : “2-(3-Methylphenyl)isonicotinic acid” is used as a synthetic chemical inducer of plant immunity . It activates, bolsters, or primes plant defense machineries rather than directly acting on the pathogens .
- Methods of Application : The specific methods of application are not detailed in the source, but it is mentioned that the chemical inducer is identified through large-scale screening .
- Results or Outcomes : The use of this chemical inducer in plant immunity has led to the discovery of various synthetic plant immune activators as well as priming agents .
Pharmaceutical Co-crystals Production
- Scientific Field : Medicinal and Pharmaceutical Chemistry .
- Application Summary : “2-(3-Methylphenyl)isonicotinic acid” is used in the production of pharmaceutical co-crystals . These co-crystals are produced via solid-state and solvent assisted grinding methods .
- Methods of Application : The co-crystals are produced via solid-state and solvent assisted grinding methods . The formation of intermolecular interactions with the co-crystal former was confirmed by the FT-IR spectral band shifting and was supported by distinct PXRD patterns of co-crystals .
- Results or Outcomes : The in vitro solubility evaluation of the synthesized co-crystals suggested a remarkable increase in solubility of both INH and PZA in their respective co-crystals .
Environmental Pollutant Standards
- Scientific Field : Environmental Science .
- Application Summary : Stable isotope-labeled compounds, such as “2-(3-Methylphenyl)isonicotinic acid”, are used as environmental pollutant standards .
- Methods of Application : These compounds are used for the detection of pollutants in air, water, soil, sediment, and food .
- Results or Outcomes : The use of these isotope-labeled compounds helps in the accurate detection and measurement of environmental pollutants .
Clinical Diagnostic
- Scientific Field : Clinical Medicine .
- Application Summary : Isotope-labeled “2-(3-Methylphenyl)isonicotinic acid” is used in clinical diagnostics .
- Methods of Application : In addition to treating various diseases, isotopes are used for imaging, diagnosis, and newborn screening .
- Results or Outcomes : The use of these isotopes has improved the accuracy and effectiveness of various diagnostic procedures .
Semiochemical in Pest Management
- Scientific Field : Pest Management .
- Application Summary : Methyl isonicotinate, a derivative of “2-(3-Methylphenyl)isonicotinic acid”, is used as a semiochemical . It influences the movement of thrips, a common pest in greenhouses .
- Methods of Application : This compound is used as the active ingredient in several sticky thrip traps to monitor and catch thrips in greenhouses .
- Results or Outcomes : The use of this compound has been found to be effective in managing thrip-pests .
Synthesis of Other Substances
- Scientific Field : Industrial Chemistry .
- Application Summary : “2-(3-Methylphenyl)isonicotinic acid” is used on industrial sites as a laboratory chemical, where it aids in the synthesis of other substances .
- Methods of Application : The specific methods of application are not detailed in the source .
- Results or Outcomes : The use of this compound has aided in the synthesis of various substances in industrial settings .
Safety And Hazards
特性
IUPAC Name |
2-(3-methylphenyl)pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c1-9-3-2-4-10(7-9)12-8-11(13(15)16)5-6-14-12/h2-8H,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAIXMJKQOKCRSW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC=CC(=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90540647 |
Source


|
| Record name | 2-(3-Methylphenyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90540647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methylphenyl)isonicotinic acid | |
CAS RN |
100004-94-2 |
Source


|
| Record name | 2-(3-Methylphenyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90540647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
N-(4-cyanophenyl)-2-phenylacetamide
89246-38-8
N-(3-iodophenyl)benzenesulfonamide
151721-40-3

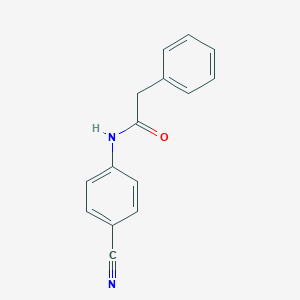
![4-[4-[5-(Aminomethyl)-2-oxo-3-oxazolidinyl]-2-fluorophenyl]-1-piperazinecarboxylic acid tert-butyl ester](/img/structure/B187314.png)
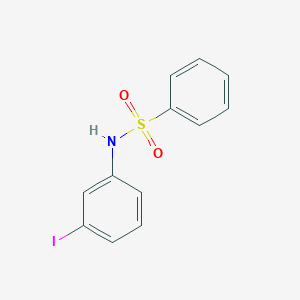
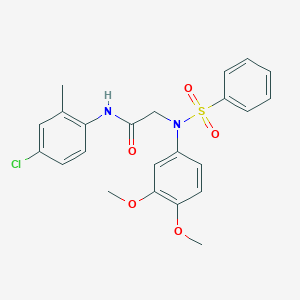
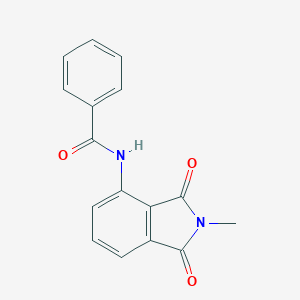
![3-[(2,3-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde](/img/structure/B187322.png)
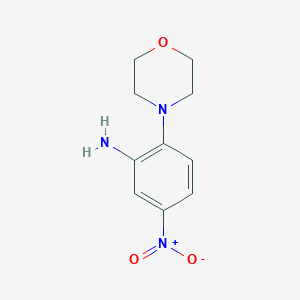
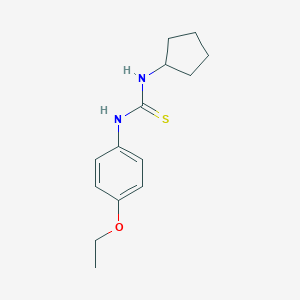
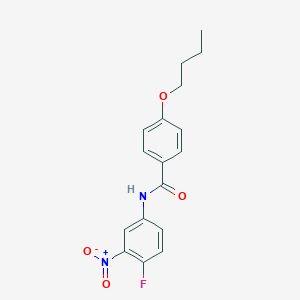
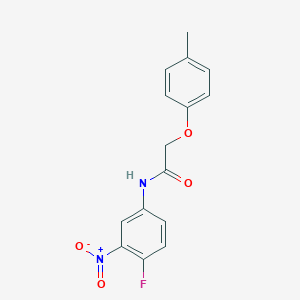

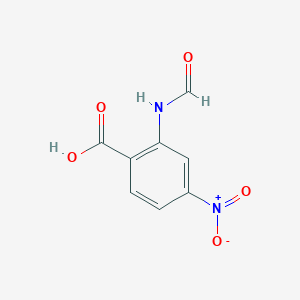
![methyl N-[(2R)-1-[2-[(2S,3S)-2-hydroxy-3-[[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]amino]-4-phenylbutyl]-2-[[4-(1,3-thiazol-5-yl)phenyl]methyl]hydrazinyl]-3-methylsulfanyl-1-oxopropan-2-yl]carbamate](/img/structure/B187334.png)
![Ethyl 2-[[2-(4-methylpiperazin-1-yl)-5-nitrobenzoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B187336.png)